10-Aminodecylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

10-aminodecylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO3P/c11-9-7-5-3-1-2-4-6-8-10-15(12,13)14/h1-11H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCXYNMSRUFZJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCP(=O)(O)O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302255 |

Source

|

| Record name | P-(10-Aminodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859458-82-5 |

Source

|

| Record name | P-(10-Aminodecyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859458-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-(10-Aminodecyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Aminodecylphosphonic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 10-Aminodecylphosphonic Acid

Executive Summary

10-Aminodecylphosphonic acid is a bifunctional molecule of significant interest in materials science and drug development, primarily for its role in forming robust self-assembled monolayers (SAMs) on metal oxide surfaces and its use as a versatile linker molecule. This guide provides a comprehensive, technically-grounded overview of a reliable and efficient synthetic pathway for this long-chain ω-aminoalkylphosphonic acid. We will dissect a multi-step synthesis beginning from a commercially available starting material, 1,10-dibromodecane. The core transformations involve a controlled Michaelis-Arbuzov reaction to install the phosphonate moiety, followed by a Gabriel synthesis to introduce the terminal amino group, and culminating in a final deprotection step. This document explains the causal logic behind procedural choices, offers detailed experimental protocols, and presents key data to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of ω-Aminoalkylphosphonic Acids

ω-Aminoalkylphosphonic acids are structural analogues of natural ω-amino carboxylic acids, where the carboxylic acid group is replaced by a tetrahedral phosphonic acid moiety.[1][2] This substitution imparts unique physicochemical properties, including strong metal chelation capabilities and altered acidity (pKa). The phosphonic acid group serves as a powerful anchoring agent to a wide variety of metal oxide surfaces (e.g., TiO₂, ITO, Al₂O₃), forming dense, ordered self-assembled monolayers. The terminal amino group provides a reactive handle for the subsequent covalent attachment of bioactive molecules, catalysts, or other functional materials.[3] This dual functionality makes molecules like 10-aminodecylphosphonic acid invaluable for applications in biosensors, medical implants, corrosion inhibition, and heterogeneous catalysis.[4][5]

This guide focuses on a robust and scalable synthetic route, emphasizing reaction control to maximize yield and purity.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 10-aminodecylphosphonic acid, suggests a strategy based on the sequential functionalization of a ten-carbon aliphatic chain.

Sources

- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

Introduction: Bridging Amino Acids and Phosphonates

An In-Depth Technical Guide to the Chemical Properties of 10-Aminodecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Aminophosphonic acids represent a fascinating and highly versatile class of organophosphorus compounds. Structurally, they are analogues of natural α-amino acids, where a tetrahedral phosphonic acid group [-P(O)(OH)₂] replaces the planar carboxylic acid group [-COOH].[1][2] This fundamental substitution imparts unique physicochemical and biological properties. The tetrahedral geometry of the phosphonic acid moiety is known to mimic the high-energy transition state of peptide bond hydrolysis, making these compounds potent inhibitors of various enzymes, particularly proteases.[2]

The applications of aminophosphonic acids are extensive and diverse, ranging from agrochemicals and neuroactive agents to antithrombotic and antiviral drugs.[2][3][4][5] 10-Aminodecylphosphonic acid is a member of the ω-aminoalkylphosphonic acid family, characterized by a long, ten-carbon aliphatic chain separating the terminal amino and phosphonic acid functional groups. This bifunctional nature, combined with the long hydrophobic spacer, makes it a molecule of significant interest for applications in materials science, surface chemistry, and as a linker in drug delivery systems.

This guide provides a comprehensive technical overview of the core chemical properties of 10-Aminodecylphosphonic acid, synthesizing data to offer field-proven insights for researchers and developers.

Molecular Identity and Physicochemical Characteristics

10-Aminodecylphosphonic acid is a bifunctional molecule featuring a primary amine at one end of a decyl chain and a phosphonic acid at the other. This structure dictates its behavior as a zwitterionic compound with a capacity for self-assembly and surface interaction.

Core Identification

The fundamental identifiers for 10-Aminodecylphosphonic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | (10-aminodecyl)phosphonic acid | [] |

| CAS Number | 859458-82-5 | [] |

| Molecular Formula | C₁₀H₂₄NO₃P | [] |

| Molecular Weight | 237.28 g/mol | [] |

| InChI Key | JXCXYNMSRUFZJX-UHFFFAOYSA-N | [] |

| SMILES | C(CCCCCP(=O)(O)O)CCCCN | [] |

| Purity | Typically ≥98% (by ³¹P-NMR) | [] |

| Appearance | White to off-white solid | [7] |

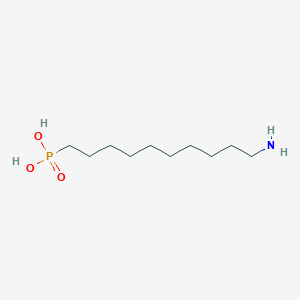

Chemical Structure

The structure combines a flexible hydrophobic chain with two polar, reactive termini.

Caption: 2D structure of 10-Aminodecylphosphonic acid.

Spectroscopic and Analytical Profile

Definitive characterization of 10-Aminodecylphosphonic acid relies on a combination of spectroscopic techniques that probe its unique structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by a large, broad multiplet between approximately 1.2-1.8 ppm corresponding to the bulk methylene (-CH₂-) protons of the decyl chain. Distinct signals are expected for the protons adjacent to the functional groups: the -CH₂-N protons (triplet, ~2.7-3.0 ppm) and the -CH₂-P protons (multiplet, ~1.6-1.9 ppm, with coupling to phosphorus).

-

¹³C NMR: The spectrum will show ten resolved signals for the carbon backbone. The carbons attached to the nitrogen (C10, ~40-45 ppm) and phosphorus (C1, ~25-30 ppm with J-P coupling) will be clearly differentiated from the other aliphatic carbons, which resonate between ~22-35 ppm.[8]

-

³¹P NMR: This is the most direct method for analyzing the phosphonic acid moiety. A single resonance is expected, typically in the range of 25-35 ppm for ω-aminoalkylphosphonic acids.[9] This technique is routinely used to confirm the identity and assess the purity of the compound.[]

Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for this non-volatile, polar molecule.

-

Positive Ion Mode: The molecule will readily protonate at the amine to give the [M+H]⁺ ion.

-

Negative Ion Mode: The phosphonic acid group easily deprotonates to yield the [M-H]⁻ ion, which is often a strong signal for phosphonic acids.[10][11]

-

Fragmentation: Tandem MS (MS/MS) experiments on the [M-H]⁻ ion would likely show characteristic losses of H₂O and the PO₃ group (m/z = 79).[11] Fragmentation pathways are often complex but provide definitive structural confirmation.[10]

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ associated with the hydrogen-bonded P-O-H groups.

-

N-H Stretch: Medium bands around 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch: Sharp peaks between 2850-2960 cm⁻¹ from the alkyl chain.

-

P=O Stretch: A strong, characteristic absorption band in the 1150-1250 cm⁻¹ region.

-

P-O-H Stretch: Broad absorptions around 950-1050 cm⁻¹.

Reactivity and Physicochemical Behavior

Acidity and Zwitterionic Nature

10-Aminodecylphosphonic acid possesses three ionizable protons: two on the phosphonic acid group and one on the protonated amino group. This results in multiple pKa values and zwitterionic character over a wide pH range.

| Ionization Step | Functional Group | Estimated pKa |

| pKa₁ | -P(O)(OH)₂ → -P(O)(OH)O⁻ | ~2.0 - 3.0 |

| pKa₂ | -P(O)(OH)O⁻ → -P(O)(O⁻)₂ | ~7.0 - 8.0 |

| pKa₃ | -NH₃⁺ → -NH₂ | ~10.0 - 11.0 |

| (Values are estimated based on typical pKa ranges for alkylphosphonic acids and primary alkylamines)[12][13][14] |

The interplay between these groups means the molecule's net charge is highly pH-dependent, a critical factor in applications like surface binding, chelation, and biological interactions.

Solubility and Stability

Due to its long alkyl chain, 10-aminodecylphosphonic acid has limited solubility in water but may be soluble in methanol or DMSO, particularly with pH adjustment.[15] Like other ω-aminoalkylphosphonic acids, it is generally stable under standard ambient conditions.[9] However, prolonged exposure to high temperatures in strongly acidic or basic solutions may lead to degradation, potentially through the scission of the C-P bond, a known instability pathway for some aminophosphonates under harsh conditions.[9]

Reactivity of Functional Groups

-

Amine Group: Behaves as a typical primary amine. It can be protonated, serve as a nucleophile, and undergo reactions such as alkylation, acylation, and Schiff base formation.

-

Phosphonic Acid Group: This group is an excellent metal chelator, capable of forming stable complexes with a variety of metal ions.[5][16] It is also the primary anchor for binding to metal oxide surfaces (e.g., TiO₂, Al₂O₃, Fe₃O₄), forming robust self-assembled monolayers (SAMs). The phosphonic acid can also be esterified, though this typically requires harsh conditions.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A common and effective strategy involves a Michaelis-Arbuzov reaction followed by deprotection steps.

Caption: Proposed synthetic pathway for 10-Aminodecylphosphonic acid.

Causality Behind Experimental Choices:

-

Amine Protection: The primary amine is more nucleophilic than the phosphite reagent and would interfere with the subsequent C-P bond formation. Protection, for example as a phthalimide, is essential to direct the reaction to the alkyl bromide.

-

Michaelis-Arbuzov Reaction: This is a classic and highly reliable method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl halide.

-

Deprotection and Hydrolysis: The phthalimide is typically removed with hydrazine (Ing-Manske procedure). The robust phosphonate esters are then hydrolyzed to the phosphonic acid using concentrated acid (e.g., HCl) and heat. The order of these final two steps can sometimes be reversed.

Experimental Protocol: Purity Assessment by ³¹P NMR Spectroscopy

This protocol describes a self-validating system for determining the purity of a synthesized or purchased batch of 10-aminodecylphosphonic acid.

Objective: To confirm the presence of the phosphonic acid moiety and quantify its purity relative to other phosphorus-containing impurities.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 10-aminodecylphosphonic acid sample into a clean vial.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices. If using D₂O, slight pH adjustment with a drop of NaOD or DCl may be necessary to achieve full dissolution.

-

Standard Addition (Optional, for Quantification): For precise quantification, a known amount of an internal phosphorus standard with a distinct chemical shift (e.g., triphenyl phosphate) can be added.

-

Transfer to NMR Tube: Transfer the clear solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Select the ³¹P nucleus for observation. A proton-decoupled pulse sequence is standard.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range for phosphonates (e.g., -20 to +50 ppm).

-

Set the transmitter offset near the expected resonance (~30 ppm).

-

Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration, as relaxation times for ³¹P can be long.

-

Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

-

Integrate the area of the main product peak and any impurity peaks.

-

Calculate the purity by dividing the integral of the product peak by the sum of all phosphorus-containing peak integrals.

-

Applications and Fields of Interest

The unique bifunctional structure of 10-aminodecylphosphonic acid makes it a valuable tool in several advanced research areas.

-

Surface Modification & Self-Assembled Monolayers (SAMs): The phosphonic acid headgroup provides a strong, stable anchor to various metal oxide surfaces. The long decyl chain can form a well-ordered, hydrophobic monolayer, while the terminal amine group presents a reactive handle for the subsequent covalent attachment of biomolecules, polymers, or nanoparticles.

-

Corrosion Inhibition: Similar to other long-chain phosphonic acids, it has the potential to form a protective, passivating layer on metal surfaces, serving as an effective corrosion inhibitor.[5][15]

-

Bioconjugation and Drug Delivery: The molecule can act as a versatile linker. The phosphonic acid can be anchored to an inorganic nanoparticle (e.g., iron oxide), and a therapeutic agent or targeting ligand can be attached to the terminal amine, creating a targeted drug delivery system.

-

Materials Science: It can be used as a building block in the synthesis of novel hybrid organic-inorganic materials and metal-organic frameworks (MOFs), where the phosphonate and amine groups can coordinate with metal centers.[5]

Safety and Handling

While a specific safety data sheet (SDS) for 10-aminodecylphosphonic acid is not widely available, data from analogous compounds like 1-decylphosphonic acid and (aminomethyl)phosphonic acid suggest the following precautions.[7][17]

-

Hazards: The compound should be treated as a corrosive substance. It may cause severe skin burns and eye damage upon contact.[7][17][18] Inhalation of dust may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[18]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[17][18]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[18] If ingested, do not induce vomiting and seek immediate medical attention.[17][18]

Conclusion

10-Aminodecylphosphonic acid is a highly functionalized molecule whose chemical properties are dictated by the interplay of its phosphonic acid head, primary amine tail, and the long hydrophobic alkyl chain that separates them. Its zwitterionic nature, strong surface-binding capabilities, and reactive amine handle make it an exceptionally useful research chemical.[] For scientists in materials science, nanotechnology, and drug development, it offers a robust platform for creating functionalized surfaces, linking disparate chemical entities, and designing novel hybrid materials. A thorough understanding of its spectroscopic signature, reactivity, and handling requirements is paramount to leveraging its full potential.

References

-

Gancarz, R., Gąsiorowski, R., & Kaźmierczak, Ł. (2013). Reactivity of aminophosphonic acids. 2. Stability in solutions of acids and bases. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 459-467. [Link]

-

Kafarski, P., & Lejczak, B. (2001). Aminophosphonic and aminophosphinic acids: chemistry and biological activity. In Aminophosphonic and Aminophosphinic Acids. Wiley. [Link]

-

ResearchGate. (n.d.). Examples of biologically active α-aminophosphonic acids. [Diagram]. Retrieved from ResearchGate. [Link]

-

Głowacka, I. E., Głodowska, M., & Dembkowski, Ł. (2020). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 25(18), 4297. [Link]

-

Serrano-López, J., Yeguas-Gómez, V., López-Leonardo, C., & Alajarin, M. (2020). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 25(15), 3352. [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Decylphosphonic acid. Retrieved from Thermo Fisher Scientific. [Link]

-

Savignac, P., & Jaouen, G. (2012). Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Current Organic Chemistry, 16(22), 2659-2677. [Link]

-

NovaChemistry. (n.d.). 10-Aminodecylphosphonic acid, CasNo.859458-82-5. Retrieved from NovaChemistry United Kingdom. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87400342, 10-Phosphonodecanoic acid. Retrieved from PubChem. [Link]

-

Frank, A. P., et al. (2021). Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS. Analytical and Bioanalytical Chemistry, 413(3), 821-831. [Link]

-

Goodwin, L., Startin, J. R., Goodall, D. M., & Keely, B. J. (2003). Tandem mass spectrometric analysis of glyphosate, glufosinate, aminomethylphosphonic acid and methylphosphinicopropionic acid. Rapid Communications in Mass Spectrometry, 17(9), 963-969. [Link]

-

P. S. Baker, et al. (2015). Metal-dependant structural families of aminomethylphosphonic acid assemblies differentiated by ion mobility mass spectrometry and density functional theory. Chemical Communications, 51(54), 10896-10899. [Link]

-

Goodwin, L., Keely, B. J., & Startin, J. R. (2004). Negative ion electrospray mass spectrometry of aminomethylphosphonic acid and glyphosate: Elucidation of fragmentation mechanisms by multistage mass spectrometry incorporating in-source deuterium labelling. Journal of the American Society for Mass Spectrometry, 15(8), 1101-1108. [Link]

-

Hanke, I., et al. (2013). Simplified analysis of glyphosate and aminomethylphosphonic acid in water, vegetation and soil by liquid chromatography-tandem mass spectrometry. Pest Management Science, 69(10), 1114-1121. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83150, 10-Aminodecanoic acid. Retrieved from PubChem. [Link]

-

Evans, D. A. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. Retrieved from OWL. [Link]

-

University of California, Los Angeles. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from CLAS. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [Link]

-

SpectraBase. (n.d.). 10-Aminodecanoic acid - [13C NMR]. Retrieved from SpectraBase. [Link]

-

LibreTexts Chemistry. (n.d.). Approximate pKa chart of the functional groups. Retrieved from LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14017, (Aminomethyl)phosphonic acid. Retrieved from PubChem. [Link]

-

ResearchGate. (n.d.). (a) 1H NMR spectrum for didodecylphosphoric acid (HDDPA). (b) 13C NMR... [Diagram]. Retrieved from ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85828788, Perfluorodecylphosphonic acid. Retrieved from PubChem. [Link]

Sources

- 1. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Tandem mass spectrometric analysis of glyphosate, glufosinate, aminomethylphosphonic acid and methylphosphinicopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 13. library.gwu.edu [library.gwu.edu]

- 14. chem.indiana.edu [chem.indiana.edu]

- 15. N-OCTYLPHOSPHONIC ACID | 4724-48-5 [chemicalbook.com]

- 16. Metal-dependant structural families of aminomethylphosphonic acid assemblies differentiated by ion mobility mass spectrometry and density functional theory - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Molecular Structure Analysis of 10-Aminodecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Analytical Landscape of Bifunctional Molecules

10-Aminodecylphosphonic acid stands as a molecule of significant interest at the intersection of materials science and drug development. Its bifunctional nature, possessing a terminal amino group and a phosphonic acid headgroup connected by a ten-carbon alkyl chain, imparts unique properties that are being increasingly exploited for surface modification of biomaterials, the creation of biosensors, and targeted drug delivery systems. This guide, intended for the discerning researcher, offers a comprehensive exploration of the analytical methodologies pivotal to characterizing its molecular structure. While direct, published experimental data for this specific molecule remains elusive in the broader scientific literature, this document provides a robust framework for its analysis. By drawing upon established principles and data from closely related, well-characterized long-chain alkylphosphonic acids and aminoalkylphosphonic acids, we present a detailed projection of its expected analytical signatures and the experimental workflows necessary for their validation.

Unveiling the Molecular Architecture: A Structural Overview

10-Aminodecylphosphonic acid (CAS No: 859458-82-5) possesses the molecular formula C10H24NO3P.[] Its structure is characterized by a hydrophilic phosphonic acid headgroup, a hydrophobic ten-carbon alkyl chain, and a terminal primary amine group. This amphiphilic and bifunctional character is the cornerstone of its utility.

Figure 1: 2D structure of 10-aminodecylphosphonic acid.

The phosphonic acid group provides a strong anchor to metal oxide surfaces, a property extensively utilized in the formation of self-assembled monolayers (SAMs).[2][3][4] The long alkyl chain contributes to the formation of ordered, hydrophobic layers, while the terminal amino group offers a versatile point for further chemical modification or for specific interactions in biological systems.[5][6]

Synthesis and Purification: A Generalized Protocol

Experimental Protocol: Synthesis of ω-Aminoalkylphosphonic Acids

-

Starting Material Protection: The synthesis typically begins with a bifunctional starting material containing a terminal halogen (e.g., bromine) and a protected amine (e.g., as a phthalimide). For a ten-carbon chain, 10-bromodecylamine would be a suitable precursor, which would first be protected.

-

Arbuzov Reaction: The protected bromo-derivative is then reacted with a trialkyl phosphite (e.g., triethyl phosphite) in an Arbuzov reaction. This reaction forms the diethyl ester of the corresponding phosphonic acid.

-

Deprotection and Hydrolysis: The resulting phosphonate ester is then subjected to acidic hydrolysis (e.g., with concentrated hydrochloric acid) to simultaneously cleave the phosphonate esters to the phosphonic acid and deprotect the amine, yielding the final aminoalkylphosphonic acid as its hydrochloride salt.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Causality Behind Experimental Choices: The protection of the amine group is crucial to prevent its reaction with the trialkyl phosphite in the Arbuzov reaction. The Arbuzov reaction is a reliable method for forming carbon-phosphorus bonds. Acidic hydrolysis is a standard and effective method for the cleavage of both phosphonate esters and many common amine protecting groups.

Figure 2: Generalized workflow for the synthesis of ω-aminoalkylphosphonic acids.

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of 10-aminodecylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment.

3.1.1. ¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of 10-aminodecylphosphonic acid is expected to show distinct signals for the protons along the alkyl chain and at the terminal amino and phosphonic acid groups.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 2.9 - 3.1 | Triplet | -CH₂-NH₂ | Protons adjacent to the electron-withdrawing amino group are deshielded. |

| ~ 1.5 - 1.8 | Multiplet | -CH₂-CH₂-P, -CH₂-CH₂-NH₂ | Protons beta to the phosphonic acid and amino groups. |

| ~ 1.2 - 1.5 | Broad Multiplet | -(CH₂)₆- | Overlapping signals from the central methylene groups of the long alkyl chain. |

| ~ 1.6 - 1.9 | Multiplet | -CH₂-P | Protons on the carbon directly attached to the phosphorus atom, showing coupling to ³¹P. |

| Variable (broad) | Singlet | -NH₂, -P(O)(OH)₂ | Chemical shifts of exchangeable protons are dependent on solvent, concentration, and pH. |

Table 1: Predicted ¹H NMR Chemical Shifts for 10-Aminodecylphosphonic Acid.

3.1.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide a signal for each of the ten unique carbon atoms in the decyl chain.

| Expected Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 40 - 43 | C10 (-CH₂-NH₂) | Carbon adjacent to the nitrogen atom. |

| ~ 25 - 35 | C1-C9 | A series of signals for the alkyl chain carbons, with the carbon alpha to the phosphorus (C1) being the most deshielded of this group and showing a significant ¹J(P,C) coupling. |

| ~ 25 - 30 (d, ¹J(P,C) ≈ 125-145 Hz) | C1 (-CH₂-P) | The carbon directly bonded to phosphorus will appear as a doublet due to coupling with the ³¹P nucleus.[8] |

Table 2: Predicted ¹³C NMR Chemical Shifts for 10-Aminodecylphosphonic Acid.

3.1.3. ³¹P NMR Spectroscopy: Probing the Phosphorus Core

³¹P NMR is a highly sensitive technique for characterizing phosphorus-containing compounds.[9] For 10-aminodecylphosphonic acid, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum.

| Expected Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Assignment |

| ~ 25 - 35 | Multiplet | -P(O)(OH)₂ |

Table 3: Predicted ³¹P NMR Chemical Shift for 10-Aminodecylphosphonic Acid.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

3.2.1. Expected Fragmentation Pattern

Upon ionization in a mass spectrometer, 10-aminodecylphosphonic acid (MW: 237.28 g/mol ) is expected to undergo characteristic fragmentation.

-

Molecular Ion (M+): A peak corresponding to the molecular weight should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of an alkyl radical.

-

Loss of Water: Dehydration from the phosphonic acid group is a possible fragmentation pathway.

-

Alkyl Chain Fragmentation: A series of peaks separated by 14 Da (corresponding to CH₂ units) will likely be observed due to the fragmentation of the decyl chain.[10][11]

Figure 3: Potential fragmentation pathways of 10-aminodecylphosphonic acid in mass spectrometry.

Crystallographic Analysis: The Solid-State Structure

While no crystal structure for 10-aminodecylphosphonic acid has been reported, X-ray crystallography would provide the definitive solid-state structure, revealing bond lengths, bond angles, and intermolecular interactions.[11] Obtaining a single crystal suitable for X-ray diffraction can be challenging for long-chain, flexible molecules.

Protocol: Single Crystal X-ray Diffraction

-

Crystal Growth: High-purity 10-aminodecylphosphonic acid would be dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, methanol). Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule in the solid state.

Applications in Drug Development and Materials Science

The unique molecular structure of 10-aminodecylphosphonic acid underpins its applications in several advanced fields.

Self-Assembled Monolayers (SAMs) for Biomaterial Surface Modification

The phosphonic acid headgroup strongly binds to metal oxide surfaces, such as titanium and its alloys, which are commonly used in biomedical implants.[5][12][13] The long alkyl chain promotes the formation of a densely packed, ordered monolayer. The terminal amino groups can then be used to immobilize bioactive molecules, such as proteins or peptides, to enhance the biocompatibility and bioactivity of the implant surface.[5]

Figure 4: Schematic of 10-aminodecylphosphonic acid forming a self-assembled monolayer on a metal oxide surface.

Targeted Drug Delivery

Phosphonates and bisphosphonates have a high affinity for hydroxyapatite, the primary mineral component of bone.[14][15][16][17] This property makes them excellent candidates for bone-targeting drug delivery systems. 10-Aminodecylphosphonic acid could serve as a bone-targeting moiety, with a therapeutic agent conjugated to its terminal amino group. This approach could be used to deliver drugs specifically to bone tissue for the treatment of bone cancers or osteoporosis, thereby reducing systemic side effects.

Conclusion

10-Aminodecylphosphonic acid is a molecule with significant potential, bridging the gap between materials science and pharmacology. While a complete, published dataset for its molecular structure is not yet available, this guide provides a comprehensive framework for its synthesis and detailed characterization. The projected analytical data, based on established principles and the behavior of analogous compounds, offers a solid foundation for researchers embarking on the study of this and similar bifunctional molecules. The continued exploration of such compounds is poised to yield significant advancements in the development of advanced biomaterials and targeted therapeutics.

References

- Bansal, A., et al. (2004). Bisphosphonate-conjugated drugs for bone-specific delivery. Journal of Medicinal Chemistry, 47(16), 3987-3990.

- Guo, Y., et al. (2015). Alendronate-conjugated PLGA-PEG nanoparticles for bone-targeted delivery of estradiol. International Journal of Pharmaceutics, 489(1-2), 236-245.

- Ho, J. A., & Lin, C. Y. (2009). Phosphonic acid monolayers for binding of bioactive molecules to titanium surfaces. Langmuir, 25(14), 8123-8129.

- Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23-30.

- Gittens, S. A., et al. (2005). Bisphosphonate conjugation for bone specific drug targeting. Journal of Controlled Release, 104(2), 217-228.

- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.

- Dubey, M., et al. (2007). Structure and order of phosphonic acid-based self-assembled monolayers on Si(100). Langmuir, 23(13), 7258-7264.

- Pazianas, M., Cooper, C., Ebetino, F. H., & Russell, R. G. G. (2010). Bisphosphonates for delivering drugs to bone. British Journal of Pharmacology, 161(6), 1217-1227.

- Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.

-

Epsilon Chimie. (n.d.). 10-Aminodecylphosphonic acid, hydrochloride. Retrieved from [Link]

-

ChemSrc. (n.d.). 10-Nitrolinoleic acid. Retrieved from [Link]

-

Scribd. (n.d.). Che Menu. Retrieved from [Link]

- Han, X., Sun, S., & He, T. (2013). Preparation and photolithography of self-assembled monolayers of 10-mercaptodecanylphosphonic acid on glass mediated by zirconium for protein patterning. Colloids and Surfaces B: Biointerfaces, 108, 66-71.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Amino-Bis-Phosphonate Ligands. Retrieved from [Link]

- Raman, A., et al. (2006). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. Langmuir, 22(15), 6469-6472.

- Prashar, D. (2012). Self Assembled Monolayers - A Review. International Journal of ChemTech Research, 4(1), 258-265.

- Poplawska, M., & Boduszek, B. (2010). ¹³C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.

- Ikada, Y. (1994). Surface modification of polymers for medical applications.

- Klauk, H., et al. (2010). Fluoroalkylphosphonic acid self-assembled monolayer gate dielectrics for threshold-voltage control in low-voltage organic thin-film transistors.

- Tudisco, E., et al. (2022). Amino-Alkylphosphonate-Grafted TiO₂: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd.

- Blow, D. (2002). X Ray crystallography.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid. (2020).

- Wang, D., et al. (2020).

- Janicki, R., & Starynowicz, P. (2010). Charge density distribution in aminomethylphosphonic acid. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 559-567.

- Murphy, R. C. (2001). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry Reviews, 20(4), 317-331.

-

ResearchGate. (n.d.). ³¹P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

-

CORE. (n.d.). Surface modification of bioceramics by grafting of tailored allyl phosphonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of the pKa Value of a Brønsted Acid by ¹⁹F NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). AMPK phosphosite profiling by label-free mass spectrometry reveals a multitude of mTORC1-regulated substrates. Retrieved from [Link]

- Raman, A., et al. (2006). Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L. Langmuir, 22(15), 6469-6472.

- Uekusa, Y., et al. (2021). Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires. ACS Applied Materials & Interfaces, 13(51), 61783-61790.

- Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020). Crystals, 10(1), 43.

-

National Center for Biotechnology Information. (n.d.). Surface Functionalities of Polymers for Biomaterial Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification, structure determination and analysis of Mycobacterium smegmatis acyl-carrier protein synthase (AcpS) crystallized serendipitously. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Charge density distribution in aminomethylphosphonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling and tandem mass spectrometry analysis of aminoacylated phospholipids in Bacillus subtilis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystallization and X-ray diffraction studies of a complete bacterial fatty-acid synthase type I. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Location of Phosphorylation Sites within Long Polypeptide Chains by Binder-Assisted Nanopore Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Studies in Dodecylphosphocholine of a Fragment Containing the Seventh Transmembrane Helix of a G-Protein-Coupled Receptor from Saccharomyces cerevisiae. Retrieved from [Link]

Sources

- 2. semanticscholar.org [semanticscholar.org]

- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Characterization of 10-Aminodecylphosphonic Acid

This guide provides a comprehensive technical overview of the methodologies and data interpretation involved in the complete NMR characterization of 10-Aminodecylphosphonic acid. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to elucidate and verify the structure of this and similar aminophosphonic acids using modern NMR spectroscopy.

Introduction: The Significance of 10-Aminodecylphosphonic Acid and the Imperative of Structural Verification

10-Aminodecylphosphonic acid is a bifunctional molecule featuring a primary amine and a phosphonic acid group separated by a ten-carbon alkyl chain. This structure imparts amphiphilic and chelating properties, making it a molecule of interest in materials science for surface modification, in drug delivery as a component of linker systems, and in the development of therapeutic agents targeting bone-related disorders due to the high affinity of the phosphonate group for calcium.

Given its potential applications, rigorous structural characterization is paramount to ensure purity, confirm identity, and understand its chemical behavior. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This guide will detail the application of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (COSY, HSQC) NMR experiments for the complete assignment of all proton, carbon, and phosphorus signals of 10-Aminodecylphosphonic acid.

A key characteristic of aminophosphonic acids is their existence as zwitterions in solution over a wide pH range, where the acidic phosphonic acid protonates the basic amino group.[1][2][3] This intramolecular acid-base chemistry significantly influences the NMR chemical shifts, particularly of the carbons and protons near the functional groups. Understanding this zwitterionic nature is crucial for accurate spectral interpretation.

Theoretical Framework: A Primer on Relevant NMR Techniques

A foundational understanding of the principles behind the selected NMR experiments is essential for both data acquisition and interpretation.

-

¹H NMR Spectroscopy: Proton NMR is the cornerstone of structural elucidation, providing information on the number of distinct proton environments, their relative abundance (through integration), and their connectivity (through spin-spin coupling).[4][5][6][7] The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.

-

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in a molecule.[8][9][10][11] Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a chemically distinct carbon. The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly sensitive technique for the direct observation of phosphorus nuclei.[12][13][14][15][16] With a natural abundance of 100% and a spin of ½, ³¹P NMR provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing phosphonic acids and their derivatives. The chemical shift is referenced to an external standard of 85% phosphoric acid.

-

2D NMR Spectroscopy: Two-dimensional NMR techniques are instrumental in establishing unambiguous correlations between nuclei.

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton connectivity throughout the molecule.[17][18][19][20]

-

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C.[17][18][19][20][21] Each cross-peak in an HSQC spectrum represents a direct C-H bond, providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons.

-

Experimental Workflow for NMR Characterization

The following diagram outlines the logical flow of experiments for the comprehensive characterization of 10-Aminodecylphosphonic acid.

Caption: Experimental workflow for the complete NMR characterization of 10-Aminodecylphosphonic acid.

Detailed Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.[22][23][24][25][26]

-

Analyte Preparation: Weigh approximately 10-20 mg of 10-Aminodecylphosphonic acid. The zwitterionic nature of the compound should render it soluble in polar solvents.

-

Solvent Selection: Deuterium oxide (D₂O) is the solvent of choice due to the polarity of the analyte and to allow for the observation of exchangeable protons (if desired, though they will exchange with D₂O).

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution. Ensure the solution is homogeneous and free of particulate matter.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The sample height should be between 4 and 5 cm to ensure it is within the active volume of the NMR probe's coils.

-

Referencing: Tetramethylsilane (TMS) is not soluble in D₂O. Therefore, chemical shifts will be referenced to the residual HDO peak at approximately 4.79 ppm for ¹H NMR, and the carbon signals can be referenced indirectly. Alternatively, a small amount of a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) can be added for precise referencing. For ³¹P NMR, an external reference of 85% H₃PO₄ is used.

Part 2: NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Experiment | Parameter | Suggested Value | Rationale |

| ¹H NMR | Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |

| Number of Scans | 16-64 | To achieve adequate signal-to-noise. | |

| Spectral Width | ~12 ppm | To cover the expected chemical shift range for organic molecules. | |

| Acquisition Time | ~3-4 s | To ensure good digital resolution. | |

| Relaxation Delay | 2 s | To allow for sufficient relaxation of protons. | |

| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30-degree pulse. |

| Number of Scans | 1024-4096 | A higher number of scans is needed due to the low natural abundance of ¹³C. | |

| Spectral Width | ~220 ppm | To encompass the full range of carbon chemical shifts. | |

| Acquisition Time | ~1-2 s | ||

| Relaxation Delay | 2 s | ||

| ³¹P{¹H} NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment. |

| Number of Scans | 64-256 | To achieve good signal-to-noise. | |

| Spectral Width | ~100 ppm | Sufficient to observe the phosphonate signal. | |

| Acquisition Time | ~1-2 s | ||

| Relaxation Delay | 2 s | ||

| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-enhanced COSY for good artifact suppression. |

| Number of Scans | 2-4 | Per increment. | |

| Increments (F1) | 256-512 | To achieve adequate resolution in the indirect dimension. | |

| Spectral Width | ~12 ppm in both dimensions | ||

| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Standard gradient-enhanced, editing HSQC to differentiate CH/CH₃ from CH₂ signals. |

| Number of Scans | 4-8 | Per increment. | |

| Increments (F1) | 256 | ||

| Spectral Width | ~12 ppm (F2), ~160 ppm (F1) |

Part 3: Data Processing and Analysis

Acquired raw data (Free Induction Decay - FID) must be processed to generate the final spectra.[27][28][29][30][31]

-

Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum.

-

Phasing: The spectrum is phase-corrected to ensure all peaks are in pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.

-

Referencing: The chemical shift axis is calibrated relative to the chosen standard.

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The precise chemical shift of each peak is identified.

-

Analysis of 2D Spectra: Cross-peaks are identified and used to establish correlations.

Predicted NMR Data and Interpretation

The following tables summarize the expected NMR data for 10-Aminodecylphosphonic acid, based on its structure and data from analogous long-chain alkyl phosphonic and aminophosphonic acids.[32][33][34][35] The zwitterionic nature will cause a downfield shift for the protons and carbons alpha to the ammonium and phosphonate groups.

Molecular Structure and Numbering Scheme:

Caption: Structure of 10-Aminodecylphosphonic acid with carbon numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H-10 | ~3.0 | Triplet | 2H | Adjacent to the electron-withdrawing ammonium group (⁺NH₃). |

| H-1 | ~1.8 | Multiplet | 2H | Adjacent to the phosphonate group. |

| H-9 | ~1.6 | Multiplet | 2H | Beta to the ammonium group. |

| H-2 | ~1.5 | Multiplet | 2H | Beta to the phosphonate group. |

| H-3 to H-8 | ~1.3 | Broad Multiplet | 12H | Overlapping signals of the central methylene groups in the alkyl chain. |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C-10 | ~40 | Adjacent to the nitrogen of the ammonium group. |

| C-1 | ~30 (doublet due to ¹Jcp) | Directly bonded to the phosphorus atom. |

| C-9 | ~28 | Beta to the ammonium group. |

| C-2 | ~25 (doublet due to ²Jcp) | Beta to the phosphorus atom. |

| C-3 to C-8 | ~29-32 | Overlapping signals of the central methylene carbons. |

Table 3: Predicted ³¹P NMR Data (202 MHz, D₂O)

| Phosphorus | Predicted δ (ppm) | Multiplicity | Assignment Rationale |

| P | ~20-30 | Singlet (proton-decoupled) | Typical chemical shift for an alkylphosphonic acid. |

Structural Elucidation using 2D NMR

-

COSY Analysis: A cross-peak will be observed between the H-10 triplet at ~3.0 ppm and the H-9 multiplet at ~1.6 ppm, confirming their adjacency. Similarly, cross-peaks will connect H-1 to H-2, and sequentially through the alkyl chain, though overlap in the central region (~1.3 ppm) may make unambiguous assignment of C-3 to C-8 challenging based on COSY alone.

-

HSQC Analysis:

-

The proton signal at ~3.0 ppm (H-10) will show a cross-peak to the carbon signal at ~40 ppm, definitively assigning this carbon as C-10.

-

The proton signal at ~1.8 ppm (H-1) will correlate with the carbon signal at ~30 ppm, assigning it as C-1.

-

This process will be repeated for all protonated carbons, allowing for the confident assignment of each C-H pair and confirming the overall carbon skeleton.

-

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of 10-Aminodecylphosphonic acid. By systematically acquiring and interpreting ¹H, ¹³C, ³¹P, COSY, and HSQC spectra, a complete and unambiguous assignment of all nuclei can be achieved. This rigorous analytical approach is indispensable for ensuring the quality and purity of this compound in research and development settings, thereby validating its suitability for its intended applications. The protocols and expected data presented in this guide serve as a robust framework for scientists engaged in the characterization of aminophosphonic acids and other complex organic molecules.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]

-

University of California, Davis. Sample Preparation for NMR. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

eMagRes. NMR Data Processing. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

SlideShare. 31-P NMR SPECTROSCOPY. [Link]

-

Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Johnson, B. A., & Blevins, R. A. (2020). NMRFx: A cross-platform suite for NMR data processing and analysis. Journal of Biomolecular NMR, 74(11-12), 629–641. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy Explained. [Link]

-

ResearchGate. 2D- NMR what is the different between COSY and HSQC??. [Link]

-

Rudzińska-Szostak, E., et al. (2015). Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. Chirality, 27(10), 752-60. [Link]

-

University of Sussex. 31 Phosphorus NMR. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

-

YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

Prezi. Exploring 31Phosphorus NMR. [Link]

-

MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

Hägele, G., et al. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]

-

Oriental Journal of Chemistry. Synthesis of new Guanidium-Meldrum acid zwitterionic salts and dynamic NMR study of rotational energy barrier around C-NH bond of guanidine moiety. [Link]

-

SlideShare. 1H NMR Spectroscopy. [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

-

Scribd. 1H NMR Spectroscopy Basics. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

National Institutes of Health. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. [Link]

-

ResearchGate. 1 H NMR values and peak assignment of zwitterionic surfactants. [Link]

-

AWS. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. [Link]

-

ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

-

ACS Publications. Long Alkylene Spacers Promote Structural Ordering and Proton Transport in Phosphonic Acid–Based Polymer Electrolyte Membranes. [Link]

-

ResearchGate. Investigation of subcellular acidic compartments using α-aminophosphonate 31P nuclear magnetic resonance probes. [Link]

-

ARKIVOC. Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. [Link]

-

ResearchGate. 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. [Link]

-

ResearchGate. ¹H NMR Spectra of the Phosphonic Acids (1, 2) and the Capped TiO2 Nanoparticles (50 mg/mL). [Link]

-

Martel, S., et al. (2020). Novel Sterically Crowded and Conformationally Constrained α-Aminophosphonates with a Near-Neutral pKa as Highly Accurate 31P NMR pH Probes. International Journal of Molecular Sciences, 21(18), 6881. [Link]

-

MDPI. Structures and Synthesis of Zwitterionic Polymers. [Link]

-

Siatecki, Z., & Kozlowski, H. (1989). 13C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899. [Link]

Sources

- 1. Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures and Synthesis of Zwitterionic Polymers [mdpi.com]

- 4. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 7. acdlabs.com [acdlabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 13. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 14. prezi.com [prezi.com]

- 15. mdpi.com [mdpi.com]

- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 22. organomation.com [organomation.com]

- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 24. ocw.mit.edu [ocw.mit.edu]

- 25. depts.washington.edu [depts.washington.edu]

- 26. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 27. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]

- 28. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 29. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 30. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 31. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 32. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. researchgate.net [researchgate.net]

- 35. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 10-Aminodecylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize 10-Aminodecylphosphonic acid, a bifunctional molecule of significant interest in materials science and drug development. As a long-chain aminoalkylphosphonic acid, its structure presents unique analytical challenges and opportunities. This document moves beyond a simple recitation of methods to offer a cohesive analytical strategy, grounded in the fundamental principles of spectroscopy and informed by practical, field-tested expertise.

The Structural Significance of 10-Aminodecylphosphonic Acid

10-Aminodecylphosphonic acid, with its terminal amino and phosphonic acid functionalities, is a molecule designed for specific interfacial interactions. The long ten-carbon chain provides a hydrophobic backbone, while the polar end groups can interact with a variety of surfaces and biological targets. This bifunctional nature makes it a valuable component in the development of self-assembled monolayers, biocompatible coatings, and targeted drug delivery systems. Accurate and comprehensive characterization is therefore paramount to understanding its behavior and optimizing its applications.

Caption: Molecular structure and application areas of 10-Aminodecylphosphonic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for 10-aminodecylphosphonic acid. A comprehensive analysis requires a multi-nuclear approach, examining ¹H, ¹³C, and ³¹P spectra.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 10-aminodecylphosphonic acid is dominated by the signals from the long alkyl chain. Due to the similarity in the chemical environments of the methylene groups, significant signal overlap is expected in the region of 1.2-1.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 10-aminodecylphosphonic acid in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is often preferred for its ability to exchange with the labile protons of the amino and phosphonic acid groups, simplifying the spectrum.

-

Instrument Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9-3.1 | t | 2H | -CH₂-NH₂ |

| ~1.6-1.8 | m | 2H | -CH₂-CH₂-NH₂ |

| ~1.4-1.6 | m | 2H | -CH₂-PO(OH)₂ |

| ~1.2-1.4 | m | 14H | -(CH₂)₇- |

Note: The exact chemical shifts can vary depending on the solvent and pH.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms in the molecule. The signals for the methylene carbons of the long alkyl chain will be closely spaced. The carbons attached to the amino and phosphonic acid groups will be shifted downfield due to the electronegativity of these substituents.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the chosen deuterated solvent.

-

Instrument Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Acquisition Mode: Proton-decoupled for singlet peaks.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 5-10 seconds, especially for quaternary carbons (if present).

-

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~40-42 | C-NH₂ |

| ~30-35 | C-PO(OH)₂ |

| ~22-32 | -(CH₂)₈- |

Note: The signals for the central methylene groups of the decyl chain will be very close in chemical shift.

Phosphorus (³¹P) NMR Spectroscopy

³¹P NMR is a highly specific and sensitive technique for characterizing the phosphonic acid moiety. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and chemical environment.

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: A similar concentration to ¹H NMR analysis is usually sufficient.

-

Instrument Parameters:

-

Spectrometer Frequency: 162 MHz (for a 400 MHz ¹H instrument) or higher.

-

Acquisition Mode: Proton-decoupled.

-

Number of Scans: 64-256 scans.

-

Reference: An external standard of 85% H₃PO₄ is commonly used (δ = 0 ppm).

-

Predicted ³¹P NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~15-25 | s | -PO(OH)₂ |

Note: The chemical shift is sensitive to pH. NMR-controlled titrations can be employed to determine the pKa values of the phosphonic acid group.

Caption: Workflow for NMR-based structural elucidation of 10-Aminodecylphosphonic Acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For 10-aminodecylphosphonic acid, the key vibrational modes are associated with the N-H, C-H, P=O, and P-O bonds.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or in solution.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans.

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Medium, Broad | N-H stretching (primary amine) |

| 2850-2960 | Strong | C-H stretching (alkyl chain) |

| ~1600 | Medium | N-H bending |

| ~1465 | Medium | C-H bending (methylene scissoring) |

| 1150-1250 | Strong | P=O stretching |

| 950-1050 | Strong, Broad | P-O-H bending and P-O stretching |

Note: The broadness of the N-H and P-O-H bands is due to hydrogen bonding.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/methanol with a small amount of formic acid or ammonia to aid ionization).

-

Instrument Parameters:

-

Ionization Mode: Positive or negative ion mode. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

-

Capillary Voltage and Temperature: Optimize for maximum signal intensity.

-

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₀H₂₄NO₃P

-

Molecular Weight: 237.28 g/mol

-

Positive Ion Mode: Expect a prominent peak at m/z 238.3 corresponding to [M+H]⁺.

-

Negative Ion Mode: Expect a prominent peak at m/z 236.3 corresponding to [M-H]⁻.

Fragmentation Analysis (Tandem MS/MS)

By selecting the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated.

Predicted Fragmentation Pathways

-

Loss of H₂O: From the phosphonic acid group.

-

Loss of the phosphonic acid group: Cleavage of the C-P bond.

-

Cleavage of the alkyl chain: Resulting in a series of ions separated by 14 Da (CH₂).

-

Alpha-cleavage adjacent to the amine: A common fragmentation pathway for amines.

Caption: Predicted positive-ion ESI-MS fragmentation of 10-Aminodecylphosphonic Acid.

Summary and Integrated Analytical Approach

A comprehensive spectroscopic analysis of 10-aminodecylphosphonic acid requires the integration of data from multiple techniques. NMR provides the detailed structural framework, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability. By employing this multi-faceted approach, researchers and drug development professionals can confidently characterize this important bifunctional molecule, ensuring its quality and suitability for its intended applications.

References

An In-depth Technical Guide to 10-Aminodecylphosphonic Acid for Advanced Surface Engineering

This guide provides a comprehensive technical overview of 10-Aminodecylphosphonic acid (CAS No. 859458-82-5), a bifunctional molecule pivotal for creating robust and functionalized surfaces. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core principles of its application in forming self-assembled monolayers (SAMs), offering both theoretical insights and practical, field-proven protocols.

Introduction: The Power of Bifunctional Surface Modifiers

In the realm of surface science and biomaterials, the ability to precisely control the chemical and physical properties of a substrate is paramount. 10-Aminodecylphosphonic acid emerges as a molecule of significant interest due to its dual functionality. It comprises a phosphonic acid headgroup that exhibits a strong affinity for a wide range of metal oxide surfaces, and a terminal primary amine group at the end of a ten-carbon alkyl chain.[][2] This unique structure allows it to act as a molecular bridge, anchoring firmly to a substrate while presenting a reactive functional group for the covalent attachment of biomolecules, therapeutic agents, or other chemical entities.

The phosphonate anchor provides a distinct advantage over more traditional surface modification chemistries, such as thiol-on-gold or silane-on-oxide systems, particularly in terms of thermal and hydrolytic stability.[3] This robustness is critical for applications demanding long-term performance in physiological or otherwise challenging environments.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of 10-Aminodecylphosphonic acid is essential for its effective application.

| Property | Value | Source |

| CAS Number | 859458-82-5 | [][4] |

| Molecular Formula | C10H24NO3P | [][5] |

| Molecular Weight | 237.28 g/mol | [][4] |

| IUPAC Name | (10-aminodecyl)phosphonic acid | [][5] |

| InChI Key | JXCXYNMSRUFZJX-UHFFFAOYSA-N | [] |

| SMILES | C(CCCCCP(=O)(O)O)CCCCN | [] |

The Cornerstone Application: Self-Assembled Monolayers (SAMs)

The primary utility of 10-Aminodecylphosphonic acid lies in its ability to form highly ordered self-assembled monolayers on a variety of metal oxide substrates. This process is driven by the strong interaction between the phosphonic acid headgroup and the metal oxide surface, leading to the spontaneous organization of the molecules into a densely packed, quasi-crystalline structure.

Mechanism of SAM Formation

The formation of a phosphonic acid-based SAM on a metal oxide surface is a multi-step process. Initially, the phosphonic acid molecules adsorb onto the hydroxylated surface of the metal oxide. This is followed by a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH groups (where M is the metal) on the surface, forming strong M-O-P covalent bonds.[6] The long alkyl chains of adjacent molecules then align through van der Waals interactions, driving the formation of a highly ordered monolayer. The terminal amine groups are projected away from the surface, forming a new, functionalized interface.

Suitable Substrates

Phosphonic acids exhibit strong binding to a wide array of metal oxides, making 10-Aminodecylphosphonic acid a versatile tool for surface modification. Commonly used substrates include:

-

Titanium dioxide (TiO₂)[7]

-

Zirconium dioxide (ZrO₂)[7]

-

Silicon dioxide (SiO₂)[9]

-

Indium tin oxide (ITO)[3]

The choice of substrate is dictated by the final application, for instance, ITO for transparent conductive electrodes in organic electronics, or TiO₂ and Al₂O₃ for biomedical implants.

Experimental Protocols: A Practical Guide

The successful formation of a high-quality SAM is contingent on meticulous experimental technique. The following protocols provide a detailed, step-by-step guide for the preparation and characterization of 10-Aminodecylphosphonic acid SAMs.

Substrate Preparation: The Foundation of a Good SAM

-

Rationale: The cleanliness and hydroxylation of the substrate surface are critical for the formation of a dense, well-ordered monolayer. Organic contaminants can inhibit adsorption, while a high density of surface hydroxyl groups is necessary for covalent bond formation.

-

Protocol:

-

Sequentially sonicate the chosen metal oxide substrate in a series of solvents of increasing polarity to remove organic residues. A typical sequence is acetone, isopropanol, and deionized water (15 minutes each).

-

Dry the substrate under a stream of high-purity nitrogen or argon.

-

To ensure a fully hydroxylated surface, treat the substrate with an oxygen plasma or a UV/Ozone cleaner for 5-10 minutes.

-

Caution: For some robust substrates like silicon wafers, a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be used for 15 minutes. Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with copious amounts of deionized water and dry again with nitrogen. The substrate should be used immediately for SAM deposition.

-

SAM Deposition: The Dip-Coating Method

-

Rationale: Dip-coating is a straightforward and widely used method for SAM formation. The concentration of the phosphonic acid solution and the immersion time are key parameters that influence the quality of the resulting monolayer.

-

Protocol:

-

Prepare a 1 mM solution of 10-Aminodecylphosphonic acid in a suitable solvent. Anhydrous tetrahydrofuran (THF) or ethanol are commonly used.

-

Place the cleaned and dried substrates in the phosphonic acid solution in a sealed container to prevent solvent evaporation.

-

Allow the substrates to incubate for 12-24 hours at room temperature.

-

After incubation, remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen.

-

To enhance the stability and ordering of the monolayer, an optional thermal annealing step can be performed by heating the substrates in an oven at 120-140°C for 1-2 hours.[9]

-

Characterization of the Functionalized Surface